Cas no 25677-40-1 (2-Pentylidenecyclohexanone)
2-Pentylidenecyclohexanone Chemical and Physical Properties
Names and Identifiers
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- Cyclohexanone,2-pentylidene-
- 2-Pentylidenecyclohexanone
- (2Z)-2-pentylidenecyclohexan-1-one
- 2-Pentylidenecyclohe
- 2-PENTYLIDENE-CYCLOHEXANONE
- (2Z)-2-pentylidene-cyclohexan-1-one
- 2-Pentylidenecyclohexan-1-one
- Cyclohexanone,2-pentylidene
- KTETXLGRNPACFS-UHFFFAOYSA-N
- Cyclohexanone, 2-pentylidene-
- 25677-40-1
- DTXSID70865244
- AKOS028108489
- pentylidene cyclohexanone
- SCHEMBL9404904
- NS00048242
- DB-314248
- 2-pentylidene cyclohexanone
-
- Inchi: 1S/C11H18O/c1-2-3-4-7-10-8-5-6-9-11(10)12/h7H,2-6,8-9H2,1H3
- InChI Key: KTETXLGRNPACFS-UHFFFAOYSA-N
- SMILES: O=C1CCCCC1=CCCCC
Computed Properties
- Exact Mass: 166.13600
- Monoisotopic Mass: 166.136
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1A^2
- XLogP3: 3.3
Experimental Properties
- Density: 0.8997 (rough estimate)
- Boiling Point: 254.5°C (rough estimate)
- Flash Point: 108.5°C
- Refractive Index: 1.4677 (estimate)
- PSA: 17.07000
- LogP: 3.24610
2-Pentylidenecyclohexanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P280255-500mg |
2-Pentylidenecyclohexanone |
25677-40-1 | 500mg |
$ 230.00 | 2023-09-06 | ||
| TRC | P280255-5g |
2-Pentylidenecyclohexanone |
25677-40-1 | 5g |
$ 1774.00 | 2023-09-06 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-478363-2.5mg |
2-Pentylidenecyclohexanone-d9, |
25677-40-1 | 2.5mg |
¥2858.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-478363-2.5 mg |
2-Pentylidenecyclohexanone-d9, |
25677-40-1 | 2.5 mg |
¥2,858.00 | 2023-07-11 | ||
| A2B Chem LLC | AB72345-500mg |
(2Z)-2-Pentylidenecyclohexanone |
25677-40-1 | As reported | 500mg |
$699.00 | 2024-04-20 |
2-Pentylidenecyclohexanone Suppliers
2-Pentylidenecyclohexanone Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 2-Pentylidenecyclohexanone
Chemical Profile of 2-Pentylidenecyclohexanone (CAS No. 25677-40-1)
2-Pentylidenecyclohexanone, with the chemical formula C₁₁H₁₆O, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound, identified by its CAS number 25677-40-1, belongs to the class of cyclohexanone derivatives and exhibits a distinctive aroma profile, making it a subject of interest in synthetic applications and potential industrial uses.
The molecular structure of 2-Pentylidenecyclohexanone features a cyclohexane ring substituted with an acrylidenic group at the 2-position, linked to a pentyl side chain. This configuration imparts a high degree of steric hindrance and electronic distribution that influences its reactivity and interaction with biological systems. The presence of the conjugated system (C=C-C=O) enhances its ability to participate in various chemical transformations, including Michael additions, aldol reactions, and polymerization processes.
In recent years, 2-Pentylidenecyclohexanone has been explored for its potential applications in drug development. Its structural motif is reminiscent of natural products that exhibit biological activity, prompting researchers to investigate its pharmacological properties. Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory and antioxidant effects, although further research is required to elucidate their exact mechanisms of action. The compound’s ability to undergo selective functionalization makes it a valuable scaffold for designing novel therapeutic agents.
The synthesis of 2-Pentylidenecyclohexanone typically involves the condensation of cyclohexanone with pentanal or related aldehydes under acidic conditions. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, enabling the production of high-purity material suitable for sensitive applications. The compound’s stability under various storage conditions also makes it practical for industrial-scale synthesis and handling.
Beyond pharmaceutical applications, 2-Pentylidenecyclohexanone has shown promise in materials science. Its aromaticity and rigidity contribute to its suitability as a monomer or intermediate in the synthesis of polymers with specific mechanical and optical properties. Researchers are particularly interested in its potential use in creating photoactive materials or liquid crystals, where the precise arrangement of functional groups can be tailored to desired functionalities.
The spectroscopic properties of 2-Pentylidenecyclohexanone, including its UV-Vis absorption spectrum and NMR chemical shifts, have been thoroughly characterized. These data are essential for understanding its behavior in different environments and for guiding synthetic modifications. High-resolution mass spectrometry has confirmed the molecular weight and fragmentation patterns, providing additional confidence in structural assignments.
Industrial interest in 2-Pentylidenecyclohexanone has grown due to its potential as an intermediate in fine chemical production. Its relatively simple structure allows for scalable synthesis without excessive byproduct formation, aligning with green chemistry principles. Companies specializing in specialty chemicals are evaluating its utility in producing fragrances, flavorings, and other fine chemicals where its aroma profile is advantageous.
The environmental impact of producing and using 2-Pentylidenecyclohexanone is also being considered. Efforts are underway to develop more sustainable synthetic routes that minimize waste generation and energy consumption. Biocatalytic approaches, leveraging enzymes to perform key transformations, are among the emerging technologies being explored for this purpose.
In conclusion, 2-Pentylidenecyclohexanone (CAS No. 25677-40-1) represents a versatile compound with applications spanning pharmaceuticals to advanced materials. Its unique structural features enable diverse chemical modifications, making it a valuable building block for innovation. As research continues to uncover new possibilities for this molecule, its significance in both academic and industrial settings is likely to increase.
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